



Application Notes: Methyl 5-chloro-2-methoxybenzoate-d3 in Fragrance Research

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Compound of Interest		
Compound Name:	Methyl 5-chloro-2- methoxybenzoate-d3	
Cat. No.:	B15138998	Get Quote

Introduction

Methyl 5-chloro-2-methoxybenzoate-d3 is a stable, isotopically labeled version of its corresponding non-deuterated analog. While not a fragrance ingredient itself, it serves a critical role in fragrance research and development as an internal standard for quantitative analysis. The substitution of three hydrogen atoms with deuterium on the methoxy group results in a molecule with a mass-to-charge ratio (m/z) that is 3 units higher than the unlabeled compound. This mass difference is easily detectable by mass spectrometry (MS), while the physicochemical properties of the deuterated and non-deuterated forms remain nearly identical. This allows for its use in highly accurate and precise quantification of the non-deuterated analog or structurally similar fragrance components in complex matrices.

The primary application of **Methyl 5-chloro-2-methoxybenzoate-d3** in fragrance research is within stable isotope dilution analysis (SIDA), most commonly coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is invaluable for quality control, stability testing, and understanding the behavior of fragrance ingredients in various consumer products.

Key Applications

Quantitative Analysis of Fragrance Ingredients: Used as an internal standard to accurately
determine the concentration of Methyl 5-chloro-2-methoxybenzoate or similar benzoate
esters in fragrance oils and finished products.



- Stability and Leaching Studies: Enables the precise measurement of the target analyte that may degrade or migrate from packaging into a product over time.
- Substantiation of Fragrance Claims: Provides robust analytical data to support product claims related to the presence and concentration of specific fragrance components.
- Competitive Product Analysis: Allows for the reverse engineering and quantitative comparison of fragrance formulations.

Quantitative Data Summary

The following table summarizes hypothetical, yet typical, data that would be generated when using **Methyl 5-chloro-2-methoxybenzoate-d3** as an internal standard for the quantification of its non-deuterated analog in a fragrance oil.

Parameter	Value	Method
Internal Standard	Methyl 5-chloro-2- methoxybenzoate-d3	-
Analyte	Methyl 5-chloro-2- methoxybenzoate	-
Concentration of Internal Standard	10.0 μg/mL	Spiked into sample
Calibration Range	0.1 - 50.0 μg/mL	GC-MS
Limit of Detection (LOD)	0.05 μg/mL	GC-MS
Limit of Quantification (LOQ)	0.15 μg/mL	GC-MS
Recovery	98.5%	Spiked matrix
Precision (RSD)	< 5%	Repeat injections

Experimental Protocols

Protocol 1: Quantification of Methyl 5-chloro-2methoxybenzoate in a Fragrance Oil using GC-MS and



Methyl 5-chloro-2-methoxybenzoate-d3 as an Internal Standard.

Objective: To accurately determine the concentration of Methyl 5-chloro-2-methoxybenzoate in a complex fragrance oil.

Materials:

- Methyl 5-chloro-2-methoxybenzoate (analyte standard)
- Methyl 5-chloro-2-methoxybenzoate-d3 (internal standard)
- Fragrance oil sample
- Diethyl ether (GC grade)
- Volumetric flasks and pipettes
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

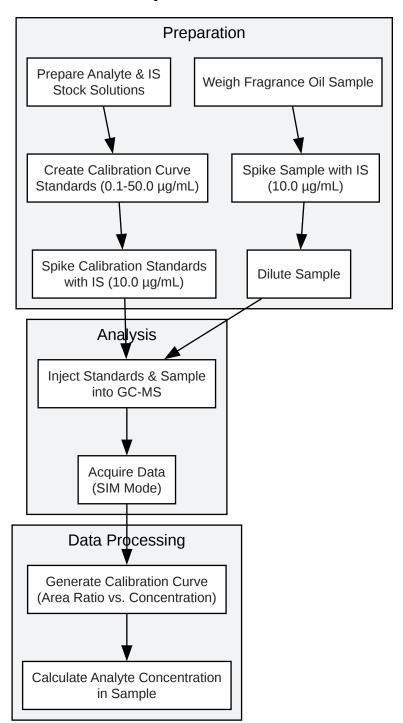
- Preparation of Standard Solutions:
 - Prepare a stock solution of the analyte standard at 1 mg/mL in diethyl ether.
 - Prepare a stock solution of the internal standard at 1 mg/mL in diethyl ether.
 - Create a series of calibration standards by serial dilution of the analyte stock solution to concentrations ranging from 0.1 to 50.0 μg/mL.
 - Spike each calibration standard with the internal standard to a final concentration of 10.0 μg/mL.
- Sample Preparation:
 - Accurately weigh 100 mg of the fragrance oil into a 10 mL volumetric flask.



- Add the internal standard to achieve a final concentration of 10.0 μg/mL.
- Dilute to the mark with diethyl ether and mix thoroughly.
- GC-MS Analysis:
 - Injector: 250°C, Splitless mode
 - Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
 - Carrier Gas: Helium at a constant flow of 1 mL/min
 - Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan mode from m/z 40-400.
 - Selected Ion Monitoring (SIM):
 - Monitor the molecular ion of the analyte (e.g., m/z 200).
 - Monitor the molecular ion of the internal standard (m/z 203).
- Data Analysis:
 - Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
 - Determine the concentration of the analyte in the prepared sample by using the calibration curve.
 - Calculate the final concentration of the analyte in the original fragrance oil.

Diagrams



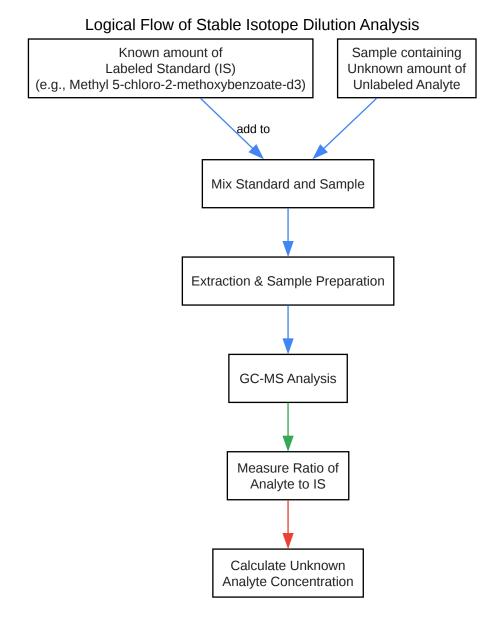


GC-MS Quantification Workflow

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Caption: Workflow for quantitative analysis using an internal standard.





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Caption: Principle of Stable Isotope Dilution Analysis.

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